6-Amino-1,6-dihydropurin-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H5N5O |
|---|---|
Molecular Weight |
151.13 g/mol |
IUPAC Name |
6-amino-1,6-dihydropurin-2-one |
InChI |
InChI=1S/C5H5N5O/c6-3-2-4(8-1-7-2)10-5(11)9-3/h1,3H,6H2,(H,9,11) |
InChI Key |
IYFZTHDDMQSRGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC(=O)NC(C2=N1)N |
Origin of Product |
United States |
Structural Elucidation and Tautomeric Considerations of 6 Amino 1,6 Dihydropurin 2 One
Investigation of Principal Tautomeric Forms (e.g., Isoguanine (B23775) Isomerism)
Isoguanine can exist in several tautomeric forms, which are isomers that differ in the position of a hydrogen atom and a double bond. The main tautomers are the N1H-keto, N3H-keto, and enol forms. rsc.org Theoretical studies have shown that the tautomeric preferences of isoguanine are highly dependent on its environment. nih.govacs.org In the gas phase, certain tautomers predominate, but in polar solvents and within the microenvironment of a DNA helix, the relative populations of these tautomers can change dramatically. nih.govacs.org Tautomers that are physiologically significant are found to be a very small fraction of the total isoguanine population in the gas phase. nih.govacs.org
The enol-keto tautomerism of isoguanine is particularly sensitive to the polarity of the solvent. rsc.org For instance, the enol form is more favored in less polar solvents, while the N1H-2-oxo-6-amino (keto) form is the major species in polar solvents. rsc.org The N3H tautomer of isoguanine has also been identified. rsc.org The existence of these different tautomeric forms is critical as it can lead to mispairing with other nucleobases, a potential source of natural mutations. nih.govnih.gov
| Tautomeric Form | Description | Favorable Conditions |
|---|---|---|
| N1H-Keto Form (6-Amino-1,6-dihydropurin-2-one) | The amino group is at position 6 and the keto group is at position 2, with a hydrogen at N1. | Polar solvents. rsc.org |
| Enol Form (2-Hydroxy-6-aminopurine) | The hydroxyl group is at position 2 and the amino group is at position 6. | Lower polarity solvents, higher temperatures. rsc.org |
| N3H-Keto Form | The amino group is at position 6 and the keto group is at position 2, with a hydrogen at N3. | Identified and confirmed to exist. rsc.org |
Advanced Spectroscopic Approaches for Tautomer Identification and Dynamics
A variety of advanced spectroscopic techniques are employed to identify and study the dynamics of isoguanine tautomers. Ultraviolet (UV) spectroscopy is a key tool, as the different tautomers exhibit distinct absorption maxima. rsc.org For example, the N1H keto form of isoguanosine (B3425122) (the ribonucleoside of isoguanine) has a UV absorption at 310 nm, while the O2H enol form absorbs at 270 nm. rsc.org
Infrared (IR) spectroscopy can also provide evidence for the presence of different tautomers. nih.gov For instance, in a study of a related pyrimidine (B1678525) derivative, the IR spectrum suggested the presence of the 4-hydroxy tautomer in a crystal that was predominantly the 1H-keto tautomer. nih.gov
Furthermore, Raman difference spectroscopy has been utilized to investigate the hydrogen bonding interactions of the guanine (B1146940) moiety in guanine nucleotides with proteins. nih.gov This technique can detect frequency shifts in vibrational modes associated with specific chemical groups upon binding, providing insights into the local interaction energies. nih.gov Computational methods, in conjunction with experimental spectroscopy, are also powerful for predicting the structures and relative stabilities of different tautomers. nih.gov
Conformational Analysis and Molecular Architectures
The ability of this compound to form specific molecular architectures is largely dictated by its conformational flexibility and its capacity for hydrogen bonding.
While intermolecular hydrogen bonding is dominant in the self-assembly of isoguanine, the potential for intramolecular hydrogen bonds can influence its conformation. The relative positioning of hydrogen bond donors and acceptors within the molecule can lead to the formation of internal hydrogen bonds. nih.govchemistryguru.com.sg The presence and strength of such intramolecular interactions can be studied using techniques like ¹H NMR, by observing the chemical shift of exchangeable protons. nih.gov
A hallmark of isoguanine and its derivatives is their ability to self-assemble into highly ordered supramolecular structures. rsc.org This process is driven by a combination of intermolecular forces, including hydrogen bonding, π–π stacking, and hydrophobic interactions. rsc.orgrsc.org
A key self-assembled structure is the isoguanine quartet, formed by the association of four isoguanine molecules through a network of hydrogen bonds. rsc.org These quartets can then stack on top of each other to form higher-order structures like helical fibers. nih.gov The formation of these assemblies is often templated by the presence of metal cations. rsc.org Interestingly, unlike guanine which typically forms quartets, isoguanine can also form stable pentameric structures in the presence of certain cations. rsc.org The planarity of these structures is also influenced by the coordinating cation, with some tetramers being nonplanar while pentamers are often planar. rsc.org
The self-assembly of isoguanine is significantly influenced by its interactions with both cations and anions. rsc.org Metal cations play a crucial role in templating the formation of quartets and pentamers. rsc.org The stability of isoguanosine hydrogels, for example, is dependent on the specific alkali metal ion present (Li⁺, Na⁺, K⁺, Rb⁺, Cs⁺). nih.gov
Synthetic Methodologies for 6 Amino 1,6 Dihydropurin 2 One and Its Derivatives
Established Synthetic Routes for Purine (B94841) Ring System Construction
Two primary pathways for assembling the purine ring are the biological de novo synthesis and the chemical Traube synthesis.
De Novo Purine Synthesis: In biological systems, the purine ring is constructed in a stepwise manner upon a ribose-5-phosphate (B1218738) (R5P) foundation. youtube.com The process begins with the conversion of R5P to 5-phosphoribosyl-1-pyrophosphate (PRPP). youtube.com Through a series of ten enzymatic steps involving precursors like glycine, glutamine, aspartate, CO2, and formyl groups (from tetrahydrofolate), the key intermediate Inosine (B1671953) Monophosphate (IMP) is formed. microbenotes.comnih.gov IMP, which contains the base hypoxanthine (B114508), serves as the common precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). youtube.comyoutube.com The conversion of IMP to GMP is a critical step for producing guanine-based purines, which are structurally related to 6-amino-1,6-dihydropurin-2-one.
Traube Purine Synthesis: The most classic chemical method for constructing the purine skeleton is the Traube synthesis, first reported in 1900. wikipedia.org This method generally involves the condensation and cyclization of a substituted pyrimidine (B1678525). The typical sequence starts with a 4,5-diaminopyrimidine. This intermediate is then reacted with a one-carbon component, such as formic acid or its derivatives, which bridges the nitrogen atoms at C4 and C5 to form the imidazole (B134444) portion of the purine ring. acs.org For instance, reacting 4,5-diamino-6-hydroxypyrimidine (B30909) with formic acid followed by cyclodehydration yields xanthine (B1682287). Variations of this approach can be used to access a wide range of purine derivatives. youtube.com
Regioselective Functionalization Strategies of the this compound Core
Modification of the purine core is essential for developing analogues with tailored properties. These strategies focus on achieving high regioselectivity at various positions of the ring system and its substituents.
Alkylation: The alkylation of the purine ring, particularly at the N9 position, is a cornerstone for the synthesis of many antiviral nucleoside analogues. A prominent example is the synthesis of Ganciclovir (B1264), where the guanine (B1146940) core is N9-alkylated with an acyclic sugar mimic. chemrxiv.org One-pot procedures have been developed where guanine is first protected (e.g., as a diacetyl derivative) and then undergoes in-situ N9-alkylation, followed by deprotection to yield the final product. chemrxiv.org Another approach involves the use of phase-transfer catalysis to achieve selective alkylation at the N9 position of a protected guanine ring. acs.org
Arylation: The introduction of aryl groups, primarily at the C8 position, is a key strategy for creating advanced analogues. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this transformation. nih.govyoutube.com This palladium-catalyzed reaction couples an 8-halo-purine (e.g., 8-bromoguanosine) with an arylboronic acid. rsc.org The reaction proceeds in good to excellent yields and tolerates a variety of functional groups on both coupling partners. rsc.org Studies have shown that while the guanine moiety can sometimes slow the reaction rate by coordinating with the palladium catalyst, the method is robust for synthesizing C8-aryl-guanine adducts in oligonucleotides. nih.gov Direct C-H arylation at the C8 position, also catalyzed by palladium, represents a more atom-economical alternative, avoiding the need for pre-halogenation of the purine. nih.gov
Table 1: Examples of C8-Arylation of Guanine Derivatives via Suzuki-Miyaura Coupling
| Halogenated Purine | Arylboronic Acid | Catalyst System | Product | Reference |
| 8-Bromo-2'-deoxyguanosine | Phenylboronic acid | Pd(OAc)₂, PPh₃, Base | 8-Phenyl-2'-deoxyguanosine | rsc.org |
| 8-Bromo-2'-deoxyguanosine | 4-Biphenylboronic acid | Pd(OAc)₂, PPh₃, Base | 8-(Biphenyl-4-yl)-2'-deoxyguanosine | rsc.org |
| 8-Bromo-2'-deoxyguanosine | 2-Naphthylboronic acid | Pd(OAc)₂, PPh₃, Base | 8-(Naphthalen-2-yl)-2'-deoxyguanosine | rsc.org |
Acylation is a common strategy to create prodrugs of nucleoside analogues, enhancing properties like bioavailability. The hydroxyl groups on the acyclic side chain of Ganciclovir, for instance, can be esterified. Long-chain acyl esters of Ganciclovir have been synthesized by reacting the parent drug with fatty acids (e.g., valeric acid, decanoic acid, tridecanoic acid) using coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP). researchgate.net This conventional esterification produces both mono- and di-acylated products. researchgate.net
Acylation can also occur on the exocyclic amino group (N2). The fundamental reaction involves nucleophilic acyl substitution, where the amine attacks an activated acyl compound, such as an acid chloride. nih.gov To drive the reaction to completion, a base or a second equivalent of the amine is typically required to neutralize the generated HCl. nih.gov
Table 2: Synthesis of Acyl Ester Prodrugs of Ganciclovir
| Acylating Agent | Coupling Reagents | Product Type | Reference |
| Valeric Acid (C5) | DCC, DMAP | Mono- and Di-(O-acyl)-GCV | researchgate.net |
| Decanoic Acid (C10) | DCC, DMAP | Mono- and Di-(O-acyl)-GCV | researchgate.net |
| Tridecanoic Acid (C13) | DCC, DMAP | Mono- and Di-(O-acyl)-GCV | researchgate.net |
Halogenation: The introduction of halogen atoms onto the purine scaffold provides a handle for further functionalization (e.g., via cross-coupling) or can directly modulate biological activity. The C8 position of guanine is readily brominated using reagents like bromine water or N-bromosuccinimide (NBS). A more efficient method employs 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in an aprotic solvent, which converts guanosine derivatives to their 8-bromo counterparts in high yield. The C6 position can also be functionalized. For example, 2-amino-6-chloropurine (B14584) derivatives can be converted to their 6-fluoro counterparts via reaction with potassium fluoride (B91410) (KF) in a polar aprotic solvent like DMF.
Directed Amination: Methods for introducing new amino groups onto the purine ring have been developed. One approach is the oxidative amination of cuprated purine derivatives, which can be prepared via magnesiation. This allows for the synthesis of various primary, secondary, and tertiary aminated purines under mild conditions. Another strategy is the direct reductive amination of purines bearing an aniline (B41778) substituent. This reaction between the purine-aniline and a functionalized aldehyde can be performed using H-cube technology, which facilitates in-situ imine formation and reduction.
Phosphorylation: For many nucleoside analogues to exert their antiviral effect, they must be converted intracellularly to their triphosphate form. Ganciclovir, for example, is first phosphorylated to Ganciclovir monophosphate by a viral-encoded thymidine (B127349) kinase, and subsequently to the di- and tri-phosphate by cellular kinases. Chemical synthesis of the phosphate (B84403) derivatives is also crucial. A ganciclovir phosphate derivative has been synthesized via a multi-step process involving protection of hydroxyl groups, reaction with a phosphorylating agent like phosphorus trichloride (B1173362) in the presence of imidazole, and subsequent deprotection. To bypass the often rate-limiting initial phosphorylation step, acyclic nucleoside phosphonates (ANPs), which are metabolically stable mimics of monophosphates, have been designed and synthesized. youtube.com
Sulfonylation: The introduction of sulfonyl groups can significantly alter the electronic and biological properties of the purine core. While direct C-H sulfonylation of the purine ring is challenging, indirect methods have been established. For example, 6-thioguanine (B1684491) (6-TG), a sulfur-containing analogue, can be oxidized by reactive oxygen species to form guanine-6-sulfinate (G(SO2)) and subsequently guanine-6-sulfonate (G(SO3)). General methods for the direct C-H sulfonylation of other N-heteroaromatics have been developed, which typically involve activation of the ring with an agent like triflic anhydride, followed by the addition of a sulfinate salt. nih.gov
Synthesis of Advanced this compound Analogues
The synthetic methodologies described above culminate in the creation of advanced analogues with diverse applications. Prodrugs of Ganciclovir, such as Valganciclovir (the L-valine ester), are synthesized via regioselective enzymatic or chemical acylation to improve oral bioavailability. nih.gov C8-aryl guanine derivatives, prepared via Suzuki coupling, are valuable as fluorescent probes and for studying DNA damage and repair. rsc.org Furthermore, O6-alkylated guanine derivatives, such as O6-(naphthylmethyl)guanine synthesized from 2-amino-6-chloropurine, have been developed as inhibitors of DNA repair enzymes. The development of acyclic nucleoside phosphonates like Cidofovir and Tenofovir represents another class of advanced analogues, where the phosphonate (B1237965) group mimics the first phosphate of a nucleotide, leading to a distinct mechanism of action. youtube.com
Design and Synthesis of Purine-2,6-dione (B11924001) Derivatives
The purine-2,6-dione scaffold is a key structural motif in numerous biologically active compounds. Synthetic efforts have focused on creating a diverse range of derivatives through various chemical transformations.
One common approach involves the construction of the purine ring system from substituted pyrimidine precursors. For instance, 3-substituted-8-bromo-1H-purine-2,6(3H,7H)-diones can be synthesized from alkylated urea (B33335) derivatives. rsc.org The process begins with the reaction of primary amines with sodium cyanate (B1221674) to form asymmetrically alkylated ureas. These intermediates are then reacted with ethyl 2-cyanoacetate in the presence of a base like sodium ethoxide to yield N-substituted uracil (B121893) derivatives. Subsequent treatment with sodium nitrite (B80452) under acidic conditions affords nitroso-uracil derivatives, which serve as key precursors for the final cyclization to the purine-2,6-dione ring system. rsc.org
Another strategy focuses on the modification of a pre-formed purine ring. For example, 1-alkyl-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6-dione derivatives have been synthesized. rsc.org The synthesis of 8-(4-bromophenyl)-1H-purine-2,6-dione has been achieved starting from 1,3-dimethyl-5,6-diaminouracil and an acetophenone (B1666503) derivative. rsc.org
The synthesis of 6-alkoxy purine derivatives has also been explored. This typically involves a two-step process starting from dichloropyrimidines. Reaction with various alkyl amines yields 6-chloro diaminopyrimidine intermediates. Subsequent displacement of the chlorine at the C6 position with suitable alcohols under strongly basic conditions, often in the presence of N,N-dimethylamide, leads to the formation of the desired 6-alkoxy purine analogs. rsc.org
| Starting Material | Key Reagents/Conditions | Product | Reference |
| Alkylated urea derivatives | Sodium cyanate, ethyl 2-cyanoacetate, sodium ethoxide, sodium nitrite | 3-substituted-8-bromo-1H-purine-2,6(3H,7H)-diones | rsc.org |
| 1,3-dimethyl-5,6-diaminouracil | Acetophenone derivative | 8-(4-bromophenyl)-1H-purine-2,6-dione | rsc.org |
| Dichloropyrimidines | Alkyl amines, alcohols, strong base (e.g., in N,N-dimethylamide) | 6-alkoxy purine derivatives | rsc.org |
Development of Nucleoside Analogues (e.g., Acyclovir (B1169) and Ganciclovir Structural Mimics)
The development of nucleoside analogues, including structural mimics of established antiviral drugs like acyclovir and ganciclovir, is a cornerstone of medicinal chemistry. These efforts aim to create novel compounds with improved efficacy, selectivity, and pharmacokinetic properties.
A significant advancement in the synthesis of nucleoside analogues is the use of biocatalysis. Dihalogenated purine nucleoside analogues have been produced through transglycosylation reactions catalyzed by thermostable nucleoside phosphorylases. mdpi.com This enzymatic approach offers high selectivity and efficiency, avoiding the often harsh conditions and protection-deprotection steps associated with traditional chemical synthesis. mdpi.com
In the realm of creating structural mimics, researchers have focused on modifying the acyclic side chain. For instance, N(9)-substituted purine conjugates have been synthesized. A key intermediate, an amine, is generated from a phthaloyl-protected precursor via treatment with hydrazine (B178648) hydrate. This amine is then reacted with a suitable electrophile, such as 9-[(2-acetoxyethoxy)methyl]-6-chloropurine, to introduce the acyclic side chain, mimicking the structure of acyclovir. nih.gov
The synthesis of C6-substituted purine nucleoside analogues represents another important direction. A dual photoredox and nickel-catalyzed cross-coupling reaction has been developed for the functionalization of purine nucleosides. nih.gov This method allows for the direct coupling of a chloropurine with a variety of primary and secondary alkyl bromides at the C6 position. A key advantage of this approach is its compatibility with unprotected nucleosides, streamlining the synthetic process. nih.gov
| Synthetic Approach | Key Features | Example Product | Reference |
| Biocatalysis | Use of thermostable nucleoside phosphorylases for transglycosylation. | Dihalogenated purine nucleoside analogues | mdpi.com |
| N(9)-Substitution | Reaction of a purine amine with an acyclic side chain precursor. | N(9)-[(2-hydroxyethoxy)methyl]purine derivatives | nih.gov |
| Photoredox/Nickel Dual Catalysis | Cross-coupling of chloropurines with alkyl bromides at the C6 position. | C6-alkylated purine nucleosides | nih.gov |
Conjugation with Amino Acids and Peptides
The conjugation of purine scaffolds with amino acids and peptides is a promising strategy to enhance their biological properties, such as cell permeability, target selectivity, and solubility. nih.gov
One direct approach involves the synthesis of N-(purin-6-yl)amino carboxylic acids. These compounds are prepared by the reaction of 6-chloropurine (B14466) with the corresponding ω-amino acid in the presence of a base like sodium carbonate. nih.gov This method provides a straightforward way to link amino acids of varying chain lengths to the purine core.
More complex conjugates have also been synthesized. For example, purine conjugates with N-heterocycles attached via an omega-amino acid linker to the 6-position of the purine nucleus have been prepared. nih.gov The synthesis often involves the use of coupling agents to form an amide bond between the carboxylic acid of the linker and an amine on the heterocycle.
The solid-phase peptide synthesis (SPPS) methodology has been employed to connect purine-derived acids to peptidic motifs. nih.gov This powerful technique allows for the construction of well-defined peptide chains attached to the purine scaffold, enabling the creation of complex hybrid molecules with tailored properties.
| Conjugation Strategy | Description | Example | Reference |
| Direct Nucleophilic Substitution | Reaction of 6-chloropurine with ω-amino acids. | N-(purin-6-yl)amino carboxylic acids | nih.gov |
| Amide Bond Formation | Coupling of a purine-linker carboxylic acid with an amine-containing molecule. | Purine-linker-N-heterocycle conjugates | nih.gov |
| Solid-Phase Peptide Synthesis | Stepwise assembly of a peptide chain on a solid support, followed by attachment of the purine moiety. | Purine-peptide conjugates | nih.gov |
Modern Catalytic Approaches in this compound Synthesis
Modern catalysis offers powerful tools for the synthesis of complex molecules like this compound and its derivatives, often providing milder reaction conditions, higher efficiency, and greater functional group tolerance compared to traditional methods.
Photoredox catalysis, in combination with nickel catalysis, has emerged as a potent strategy for the functionalization of purine nucleosides. This dual catalytic system enables the sp2–sp3 cross-coupling of chloropurines with a wide array of readily available alkyl bromides. nih.gov The reaction proceeds under mild conditions and can be applied to unprotected nucleosides, which is a significant advantage for late-stage functionalization in medicinal chemistry programs. nih.gov
Visible-light-enhanced synthesis without the need for an external photocatalyst has also been developed for the preparation of purine analogues. acs.org This approach relies on the formation of an electron donor-acceptor (EDA) complex between the reactants, which is then activated by visible light to promote the desired cyclization reaction. This method represents a greener and more sustainable alternative to traditional synthetic routes. acs.org
Biocatalysis is another modern approach that is gaining traction in the synthesis of purine derivatives. The use of enzymes, such as nucleoside phosphorylases, allows for highly selective transformations under mild, aqueous conditions. mdpi.com This method is particularly valuable for the synthesis of nucleoside analogues, where stereoselectivity is often a critical issue. The enzymatic synthesis is considered more environmentally friendly and can lead to higher product yields due to its high selectivity. mdpi.com
Furthermore, the use of natural product catalysts has been explored for the synthesis of related heterocyclic scaffolds. For instance, a one-pot, two-step synthesis of bioactive 6-amino-2-pyridone-3,5-dicarbonitrile derivatives has been achieved using the natural product catalysts betaine (B1666868) and guanidine (B92328) carbonate. This approach highlights the potential of using non-hazardous, readily available catalysts for the synthesis of complex nitrogen-containing heterocycles.
| Catalytic Approach | Key Features | Application in Purine Synthesis | Reference |
| Photoredox/Nickel Dual Catalysis | sp2–sp3 cross-coupling under mild conditions. | Functionalization of purine nucleosides. | nih.gov |
| Photocatalyst-Free Visible-Light-Enhanced Synthesis | Formation of an electron donor-acceptor (EDA) complex activated by visible light. | Synthesis of purine analogues. | acs.org |
| Biocatalysis | Use of enzymes for highly selective transformations. | Synthesis of nucleoside analogues. | mdpi.com |
| Natural Product Catalysis | Utilization of non-hazardous, natural catalysts. | Synthesis of related bioactive heterocyclic scaffolds. |
Reactivity Mechanisms and Chemical Transformations of 6 Amino 1,6 Dihydropurin 2 One
Elucidation of Nucleophilic and Electrophilic Reaction Pathways
The dual-reactivity of 6-Amino-1,6-dihydropurin-2-one allows it to participate in both nucleophilic and electrophilic reactions. As a nucleophile, the molecule can donate a pair of electrons to form a new covalent bond. masterorganicchemistry.com This reactivity is primarily attributed to the lone pair of electrons on the exocyclic amino group and the nitrogen atoms within the purine (B94841) ring system. Conversely, as an electrophile, it can accept a pair of electrons, a characteristic often facilitated by the presence of electron-withdrawing groups or through protonation.
The nucleophilic character of similar compounds, such as 6-aminouracils, has been described as analogous to cyclic enamines. juniperpublishers.com The delocalization of the free electron pair from the exocyclic nitrogen atom increases the electron density at the C-5 position, making it susceptible to attack by electrophiles. juniperpublishers.com This enamine-like behavior allows for reactions with various electrophilic reagents.
Electrophiles are species that are "electron-poor" and can accept an electron pair to form a new bond. masterorganicchemistry.comyoutube.com In the context of this compound, electrophilic attack can be directed towards the electron-rich centers of the molecule. For instance, in reactions involving 1,3-dimethyl-6-aminouracils, electrophilic reagents have been shown to specifically attack the C-5 carbon atom. juniperpublishers.com This highlights the regioselectivity that can be achieved in the reactions of such heterocyclic systems.
The interplay between nucleophilic and electrophilic characteristics is crucial in understanding the broader reactivity of this compound. For example, in a reaction with maleimide, 6-aminouracil (B15529) exhibits dual reactivity where the initial step can be a Michael addition (nucleophilic attack of the C-5 carbon) followed by cyclization and acylation, or an initial addition to the 6-amino group followed by heterocyclization. juniperpublishers.com
Hydrolytic Stability and Degradation Kinetics
The hydrolytic stability of purine analogs is a critical factor, particularly in the context of their biological applications. The replacement of the oxygen atom in the sugar moiety of nucleosides with a methylene (B1212753) unit to create carbocyclic nucleoside analogues is a known strategy to enhance resistance to phosphorylases and improve metabolic stability. mdpi.com While specific data on the hydrolytic stability and degradation kinetics of this compound is not extensively detailed in the provided results, the general principles of nucleoside stability can be applied. The stability of the glycosidic bond and the purine ring itself against hydrolysis are key parameters.
Photoreactivity and Excited State Dynamics
The study of the photoreactivity and excited-state dynamics of purine analogs is essential for understanding their behavior upon exposure to light, which has implications for phototoxicity and the development of photosensitive materials. Research on the related compound, 6-thioguanine (B1684491) (6-TG), provides insights into these processes.
Studies on jet-cooled 6-thioguanine using techniques like resonance-enhanced multiphoton ionization (REMPI) and pump-probe spectroscopy have revealed complex excited-state dynamics. documentsdelivered.comnih.gov It was found that different tautomers of 6-TG exhibit distinct excited-state behaviors, decaying to a dark state, possibly a triplet state, with rates that are dependent on the specific tautomer and the excitation wavelength. documentsdelivered.comnih.gov The fastest of these decay rates is on the order of 10¹⁰ s⁻¹. documentsdelivered.comnih.gov
At higher excitation energies, an additional decay pathway becomes accessible for the predominant thiol tautomer of 6-TG. documentsdelivered.comnih.gov The excited-state dynamics of the thiol forms of 6-TG have been noted to be different from those predicted for the thione forms. documentsdelivered.comnih.gov This highlights the significant influence of tautomeric form on the photophysical properties of these molecules.
Coordination Chemistry with Transition Metal Ions
The purine scaffold of this compound provides multiple potential coordination sites for transition metal ions, including the ring nitrogen atoms and the exocyclic amino and carbonyl groups. The study of a related compound, N-2-(4-amino-1,6-dihydro-1-methyl-5-nitroso-6-oxopyrimidinyl)-L-histidine, with silver(I) and zinc(II) ions has demonstrated the formation of various complex species in solution. researchgate.net
For instance, with Zn(II) and Cd(II), mononuclear species such as [ZnL₂] and [CdL₂] were detected, where the ligand coordinates through the carboxylate group. researchgate.net The molecular structure of a solid complex, [ZnL₂]n, was determined by single-crystal X-ray diffraction, revealing infinite zig-zag chains with a trigonal bipyramidal geometry around the zinc ion. researchgate.net
These findings underscore the ability of such purine derivatives to act as versatile ligands, forming a variety of coordination complexes with different metal ions. The specific coordination mode and the resulting structure of the complex are influenced by factors such as the metal ion, the ligand-to-metal molar ratio, and the pH of the solution.
Advanced Spectroscopic Characterization of 6 Amino 1,6 Dihydropurin 2 One
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR, Solid-State NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the molecular structure of 6-Amino-1,6-dihydropurin-2-one in solution and the solid state.
¹H NMR spectra provide information on the chemical environment of hydrogen atoms within the molecule. For a related compound, ((1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol dihydrochloride, signals for the olefinic protons appear at 5.60–5.68 ppm and 5.87–5.96 ppm, while the adenine (B156593) protons resonate at 8.51 ppm and 8.63 ppm. mdpi.com
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The Human Metabolome Database reports experimental ¹³C NMR data for this compound in H₂O. hmdb.ca Studies on similar amino acid derivatives show that the chemical shifts of carbonyl carbons are influenced by solvent polarity. mdpi.com For instance, in the ¹³C NMR spectrum of ((1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol dihydrochloride, the C=C double bond carbons appear at 123.2 ppm and 131.2 ppm, and the CH-OH carbon signal is at 78.7 ppm. mdpi.com
Interactive Data Table: ¹³C NMR Chemical Shifts for a Related Purine (B94841) Derivative
| Atom | Chemical Shift (ppm) |
| C=C | 123.2 |
| C=C | 131.2 |
| CH-OH | 78.7 |
Solid-State NMR provides insights into the structure and dynamics of the compound in its crystalline form, offering a bridge between solution-state NMR and X-ray crystallography data.
Vibrational Spectroscopy Applications (FTIR, Raman, SERS)
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is crucial for identifying the functional groups present in this compound.
FTIR spectroscopy reveals the characteristic vibrational modes of the molecule. For a related compound, the IR spectrum showed characteristic bands for the amino group of the purine fragment at 3304 and 3144 cm⁻¹, the OH group at 1689 cm⁻¹, and C=N, C=C double bonds in the range of 1510–1605 cm⁻¹. mdpi.com In a study of 2,6-diamino purine, FTIR spectra were recorded in the 4000-400 cm⁻¹ region. nih.gov
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. The Raman spectra of 2,6-diamino purine have been recorded in the 3500-100 cm⁻¹ range. nih.gov Computational studies using density functional theory (DFT) are often employed to aid in the interpretation of both FTIR and Raman spectra. nih.gov
Surface-Enhanced Raman Spectroscopy (SERS) can be utilized to enhance the Raman signal of the molecule, allowing for detection at very low concentrations and providing information about its orientation on a metal surface.
Interactive Data Table: Characteristic FTIR Bands for a Related Purine Derivative
| Functional Group | Wavenumber (cm⁻¹) |
| Amino group (purine) | 3304, 3144 |
| OH group | 1689 |
| C=N, C=C bonds | 1510-1605 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Circular Dichroism)
Electronic spectroscopy techniques probe the electronic transitions within the molecule, offering insights into its conjugation and chromophoric systems.
UV-Vis spectroscopy is used to study the electronic absorption properties of this compound. The absorption spectrum is characterized by bands corresponding to π → π* and n → π* transitions. For a similar class of compounds, absorption bands in the 220-240 nm range are attributed to n → π* transitions, while those above 250 nm correspond to π → π* transitions. researchgate.net
Fluorescence spectroscopy can provide information on the emission properties of the molecule upon excitation at a suitable wavelength. While purine bases themselves are generally weakly fluorescent, derivatives can exhibit fluorescence, which can be sensitive to the molecular environment. nih.gov
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. If this compound is derivatized with a chiral moiety or exists in a chiral environment, CD spectroscopy can be used to determine its absolute configuration and study its interactions with other chiral molecules.
High-Resolution Mass Spectrometry Techniques (e.g., LC/MS, MALDI-TOF)
High-resolution mass spectrometry (HRMS) is essential for the accurate determination of the molecular weight and elemental composition of this compound.
Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for analyzing complex mixtures and can be used to quantify the compound in various samples. nih.gov HRMS analysis of a related purine derivative was performed on a TripleTOF 5600 mass spectrometer. mdpi.com
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is another powerful technique for determining the molecular weight of non-volatile and thermally labile molecules like this compound.
X-ray Crystallography and Single-Crystal Diffraction Analysis
X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state.
Computational and Theoretical Investigations of 6 Amino 1,6 Dihydropurin 2 One
Quantum Chemical Calculations (Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of many-body systems. Studies on isoguanine (B23775) and its derivatives frequently employ DFT methods, such as B3LYP, to determine optimized geometries, vibrational frequencies, and thermodynamic properties. nih.gov Such calculations have been instrumental in exploring the tautomerism of isoguanine, showing that its stability is dramatically modulated by the surrounding environment, such as in the gas phase versus in solution or within a DNA duplex. nih.govacs.org
Theoretical studies on related aminopyrimidine and purine (B94841) derivatives have also utilized DFT and ab initio methods like MP2 to calculate molecular geometries and the energetics of dimer formation, providing a comparative framework for understanding the behavior of 6-Amino-1,6-dihydropurin-2-one. researchgate.net For instance, research on 2-amino-4,6-dimethyl pyrimidine (B1678525) used DFT to obtain optimized geometrical parameters that showed good agreement with experimental data. nih.gov Similarly, calculations on acyclovir (B1169), which contains a purine-like core, have been performed to determine its electronic structure. researchgate.net
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap generally signifies higher stability and lower chemical reactivity. edu.krd
Table 1: Illustrative Frontier Orbital Energies for a Purine System This table provides representative values to illustrate the concept for a generic purine system, as specific experimental or calculated values for this compound were not detailed in the provided search results.
| Property | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
To quantify and visualize the reactivity of this compound, various reactivity descriptors derived from DFT are employed.
Molecular Electrostatic Potential (MEP): The MEP is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.govresearchgate.net For a molecule like this compound, the MEP would highlight the electron-rich nitrogen and oxygen atoms as potential sites for electrophilic interaction and hydrogen bond donation.
Fukui Functions: The Fukui function measures the change in electron density at a specific point in the molecule when the total number of electrons is altered. It helps to identify the most reactive sites for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). These local reactivity descriptors provide a more quantitative prediction of reactivity than MEP alone. researchgate.net
Parr Functions: The Parr function is another local reactivity descriptor used to predict the most favorable sites for electrophilic and nucleophilic attacks, and it has been shown to be a reliable indicator of chemical reactivity in various molecular systems.
While specific studies detailing the Fukui and Parr functions for this compound are not prevalent, these methods are standard in the computational analysis of related heterocyclic compounds. researchgate.net
The ability of this compound (isoguanine) to form hydrogen bonds is fundamental to its role in molecular recognition. Computational studies have quantified the interaction energies between isoguanine and other nucleobases. For example, the interaction energy of an isoguanine–uracil (B121893) pair has been calculated and compared to that of natural base pairs like guanine (B1146940)–cytosine and adenine (B156593)–thymine (B56734). rsc.org These calculations show that the isoguanine–uracil interaction is stronger than that of adenine–thymine. rsc.org
Furthermore, when isoguanine derivatives are incorporated into nucleic acid structures like aptamers, thermodynamic analyses can reveal their effect on structural stability. nih.gov For instance, introducing an isoguanine derivative into the thrombin binding aptamer was found to significantly decrease the stability of its G-quadruplex structure. nih.gov Calculations of hydrogen bond energies, often corrected for basis set superposition error (BSSE), are also critical in studying the dimerization of related aminopyrimidine molecules. researchgate.net
Molecular Dynamics Simulations and Conformational Sampling
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. youtube.com This technique allows for the exploration of conformational landscapes, structural flexibility, and the influence of the solvent environment.
For purine derivatives, MD simulations are invaluable for understanding their behavior in biological contexts. Studies on DNA fragments containing 8-oxoguanine, a related oxidized purine, have used MD simulations to reveal how the lesion alters the local DNA structure, hydration patterns, and ion binding. nih.govnih.govunamur.be These simulations show that the presence of the damaged base can induce significant conformational changes, such as bending in the DNA helix, and weaken electrostatic interactions, which may be crucial for its recognition by repair enzymes. nih.govrsc.org
Although specific MD simulation studies focused solely on this compound are not widely reported, the methods applied to 8-oxoguanine demonstrate the potential of MD to elucidate the conformational dynamics, solvent interactions, and recognition mechanisms of this isoguanine tautomer if it were present in a biopolymer like DNA or RNA.
Ligand-Protein Docking and Molecular Recognition Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or nucleic acid) to form a stable complex. youtube.com This method is essential for understanding molecular recognition and for structure-based drug design. nih.gov
In the context of this compound and its derivatives, docking studies can elucidate their binding modes and affinities. For example, the modification of the thrombin binding aptamer with an isoguanine derivative was analyzed to understand how it affects the aptamer's folding and anticoagulant properties, demonstrating that the specific structure is essential for its function. nih.gov Docking simulations typically involve preparing the receptor and ligand structures, defining a binding site, and then using a scoring function to rank the different binding poses based on their predicted binding energy. nih.govbioinformation.net
Studies on the reactivity of isoguanine derivatives with metal ions also represent a form of molecular recognition modeling, where potentiometric and spectroscopic techniques are used to determine the formation of complex species. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model that uses the topology of the electron density to partition a molecule into its constituent atoms. youtube.com This analysis allows for the characterization of chemical bonds and non-covalent interactions based on the properties of the electron density at specific points called critical points. nih.gov
QTAIM analysis identifies four types of critical points, with bond critical points (BCPs) being particularly important for describing chemical interactions. The properties at a BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), can classify an interaction as either a shared-shell (covalent) or closed-shell (ionic, van der Waals, or hydrogen bond) interaction. nih.gov
While no specific QTAIM analyses for this compound were found in the search results, this methodology is widely applied to understand bonding in various molecular systems. youtube.comnih.gov A QTAIM study of this molecule would provide a detailed picture of the covalent bond strengths within the purine ring and the nature of the hydrogen bonds it forms when interacting with other molecules, offering a deeper understanding of its chemical structure and reactivity.
Biochemical Roles and Mechanistic Investigations of 6 Amino 1,6 Dihydropurin 2 One and Its Derivatives
Participation in Purine (B94841) Metabolic Pathways and Biosynthesis
6-Amino-1,6-dihydropurin-2-one, also known as isoguanine (B23775), is an isomer of guanine (B1146940) and is recognized as a notable purine. nih.gov Purines are fundamental heterocyclic organic compounds essential for various biological molecules, including ATP, GTP, and nucleic acids. nih.gov The biosynthesis of purine nucleotides primarily occurs in the liver, starting from 5-phospho-α-ribosyl-1-pyrophosphate (PRPP) and culminating in the formation of inosine (B1671953) 5'-monophosphate (IMP). nih.gov IMP serves as a critical branch point, leading to the synthesis of either adenosine (B11128) monophosphate (AMP) or guanosine (B1672433) monophosphate (GMP). nih.govwikipedia.org
While isoguanine is a known purine, historical studies have shown that it is not a direct precursor for nucleoside biosynthesis in mice and cannot be utilized as a primary purine source by Lactobacillus casei for integration into nucleic acids. rsc.org However, research using radiolabeled crotonoside (B1669630) (an isoguanosine (B3425122) analog) in Escherichia coli has suggested that isoguanine and its derivatives play a role in nucleic acid metabolism. rsc.org A theoretical proposition suggests that in a pre-enzymatic world, the pyrimidines found in modern nucleic acids might have been substituted by their isoelectronic and isogeometric purine analogs, xanthine (B1682287) and isoguanine, which were products of a pre-enzymatic de novo purine pathway. nih.gov
The catabolism of purine nucleotides ultimately results in the production of uric acid. nih.gov This process involves a series of enzymatic reactions. For instance, AMP can be converted to inosine, which is then transformed into hypoxanthine (B114508). Xanthine oxidase subsequently converts hypoxanthine to xanthine and then to uric acid. nih.gov Similarly, GMP can be metabolized to uric acid through the action of several enzymes, including guanine deaminase and xanthine oxidase. nih.gov
Interactions with Enzymes and Enzyme Inhibition Mechanisms (In Vitro Studies)
The interaction of isoguanine and its derivatives with various enzymes has been a subject of significant research, particularly in the context of nucleotide metabolism and biosynthesis.
Enzymes of Nucleotide Metabolism (e.g., Ecto-nucleoside Triphosphate Diphosphohydrolases (E-NTPDases), Ecto-5'-nucleotidase)
Ecto-5'-nucleotidase (CD73) is a key enzyme that catalyzes the conversion of AMP to adenosine at a neutral pH. wikipedia.orgnih.gov This enzyme is crucial for regulating extracellular adenosine levels, which play a significant role in various physiological and pathophysiological processes. nih.govnih.gov Studies have shown that isoguanine nucleotides are recognized by mitochondrial phosphatases located in the inter-membrane space. rsc.org These nucleotides are also involved in phosphoryl group transfer reactions catalyzed by enzymes such as pyruvate (B1213749) kinase, phosphofructokinase, and hexokinase. rsc.org
Enzymes in Pyrimidine (B1678525) Biosynthesis (e.g., Dihydroorotate Dehydrogenase (DHODH))
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway. nih.gov While direct inhibitory studies of this compound on DHODH are not extensively detailed in the provided context, the interplay between purine and pyrimidine metabolic pathways is a critical aspect of cellular metabolism. The synthesis of both types of nucleotides is tightly regulated to maintain a balanced pool for nucleic acid synthesis and other cellular functions. nih.gov
Studies on Other Enzyme Systems
In vitro studies have demonstrated that various DNA and RNA polymerases can recognize and incorporate isoguanine into nucleic acid chains. Switzer et al. first reported in 1989 that d-isoGTP could be incorporated opposite thymine (B56734) or isocytosine (B10225) by the Klenow fragment of E. coli DNA polymerase I and T7 RNA polymerase. rsc.orgnih.gov Subsequent research in 1993 showed that avian myeloblastosis virus (AMV) reverse transcriptase could enhance the formation of isoguanine-isocytosine and isoguanine-uracil base pairs. rsc.org However, T4 DNA polymerase was found to reject the incorporation of isoguanine under the experimental conditions tested. rsc.orgnih.gov
Modulation of Nucleic Acid Structure and Function (e.g., DNA, RNA Interactions)
Isoguanine and its nucleoside, isoguanosine, have been instrumental in studies of unnatural nucleic acid analogues. wikipedia.org The unique base-pairing properties of isoguanine, particularly its ability to form a stable pair with isocytosine, have been a focus of research. rsc.org This pairing is slightly stronger than the natural guanine-cytosine pair. rsc.org
The incorporation of isoguanine can induce the formation of a parallel-stranded DNA duplex structure. nih.govcapes.gov.br NMR studies have revealed that such duplexes exhibit structural characteristics distinct from the canonical B-form DNA, with two grooves of similar width and depth. nih.gov The stability of RNA duplexes containing isoguanosine and isocytidine (B125971) has also been investigated, with findings indicating that iG-iC replacements generally stabilize the duplex in a sequence-dependent manner. acs.org
Involvement in DNA Damage Mechanisms and Repair Processes (e.g., Oxidative Stress)
This compound is a known product of oxidative damage to DNA. wikipedia.orgcapes.gov.br Reactive oxygen species (ROS) can attack DNA, leading to the formation of various lesions, including the oxidation of adenine (B156593) to form isoguanine. rsc.orgmdpi.com This has led to interest in isoguanine as a potential marker for oxidative DNA damage. rsc.org
The presence of isoguanine in DNA can be mutagenic by causing mispairing during replication, although it does not halt the replication process itself. wikipedia.org The base excision repair (BER) pathway is a primary mechanism for repairing small, non-helix-distorting DNA lesions caused by oxidative damage. mdpi.com Enzymes within this pathway are responsible for recognizing and excising damaged bases. While specific glycosylases for isoguanine have been investigated, it was reported that a glycosylase-type mechanism does not remove isoguanine when paired opposite thymine or cytosine in E. coli. rsc.org
The accumulation of oxidative DNA damage is associated with various diseases, and the cellular repair mechanisms are crucial for maintaining genomic integrity. mdpi.comnih.gov The study of how isoguanine is processed by DNA repair systems continues to be an active area of research to understand its full impact on cellular function and disease.
Interactive Data Table: Enzyme Interactions with Isoguanine Derivatives
| Enzyme | Organism/System | Interaction/Observation | Reference |
|---|---|---|---|
| Klenow fragment (DNA Polymerase I) | E. coli | Incorporates d-isoGTP opposite T/isoC. | rsc.orgnih.gov |
| T7 RNA Polymerase | Bacteriophage | Incorporates d-isoGTP opposite T/isoC; prefers U over isoC. | rsc.orgnih.gov |
| AMV Reverse Transcriptase | Avian Myeloblastosis Virus | Enhances formation of isoG-isoC and isoG-U pairs. | rsc.org |
| T4 DNA Polymerase | Bacteriophage | Rejects incorporation of isoguanine. | rsc.orgnih.gov |
| Mitochondrial Phosphatases | Mitochondria | Recognize isoguanine nucleotides. | rsc.org |
Influence on RNA Modification and Translation
This compound, more commonly known as isoguanine or 2-hydroxyadenine, is a purine base that serves as an isomer of guanine. wikipedia.org While it can be formed through the deamination of 2,6-diaminopurine (B158960), it is also recognized as a product of oxidative damage to adenine in both DNA and, more frequently, in RNA. caymanchem.comrsc.org Its presence as a modified base within RNA has implications for the fidelity and regulation of translation.
The formation of isoguanine in RNA is a significant modification that can arise from oxidative stress, where reactive oxygen species (ROS) chemically alter the adenine base. rsc.org This modification introduces a structural anomaly into the RNA molecule. Unlike the canonical Watson-Crick base pairing, isoguanine can exhibit promiscuous pairing behavior. While it can form a stable base pair with isocytosine, it can also mispair with uracil (B121893) and, to a lesser extent, with cytosine. rsc.orgacs.org This altered base pairing can disrupt the normal codon-anticodon recognition during translation, potentially leading to the incorporation of incorrect amino acids into a growing polypeptide chain. nih.govkhanacademy.org
Studies involving the enzymatic incorporation of isoguanine into nucleic acid chains have demonstrated that various DNA and RNA polymerases can recognize and utilize isoguanosine triphosphate. rsc.org For instance, T7 RNA polymerase has been shown to incorporate isoguanine into RNA transcripts. rsc.org However, the fidelity of this incorporation and the subsequent translation of isoguanine-containing mRNA are compromised. The tautomeric properties of isoguanine, existing in both keto and enol forms, contribute to its ambiguous base-pairing potential and, consequently, its mutagenic nature. acs.orgnih.gov The enol tautomer of isoguanine, for example, is structurally similar to guanine and can lead to mispairing with cytosine, while the keto form can pair with uracil. acs.org
The presence of isoguanine in RNA can therefore be considered a form of RNA damage that impacts the accuracy of the translation process, potentially leading to the synthesis of non-functional or aberrant proteins. The cellular response to isoguanine in RNA is an area of ongoing investigation, with research suggesting that cells possess mechanisms to identify and potentially remove such modified bases to maintain translational fidelity. nih.gov
Interactive Table: Properties of Isoguanine
| Property | Description | References |
| Common Names | Isoguanine, 2-Hydroxyadenine | wikipedia.orgcaymanchem.com |
| Chemical Formula | C5H5N5O | wikipedia.org |
| Molar Mass | 151.1261 g/mol | wikipedia.org |
| Formation | Product of oxidative damage to adenine; Isomer of guanine. | wikipedia.orgcaymanchem.comrsc.org |
| Pairing Behavior | Can mispair with uracil and cytosine, leading to potential mutations. | rsc.orgacs.org |
| Biological Significance | Considered a mutagenic lesion in nucleic acids. | caymanchem.comnih.gov |
Mechanistic Studies on Signal Transduction Pathway Modulation
The generation of this compound (isoguanine) within cells is intrinsically linked to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. rsc.orgnih.gov As a marker of oxidative damage to nucleic acids, the presence of isoguanine can be indicative of cellular stress and can, in turn, influence various signal transduction pathways.
Oxidative stress is a known modulator of numerous signaling cascades that regulate fundamental cellular processes such as proliferation, apoptosis, and inflammation. mdpi.com The formation of isoguanine and other oxidized bases like 8-oxoguanine in DNA and RNA can trigger cellular stress responses. nih.govnih.gov These responses often involve the activation of protein kinases and transcription factors that orchestrate adaptive changes in gene expression. youtube.comkhanacademy.org
While direct modulation of specific signal transduction pathways by free isoguanine has not been extensively detailed, its formation as a consequence of ROS-induced damage places it at the crossroads of oxidative stress signaling. For instance, the accumulation of oxidative DNA and RNA damage can activate pathways such as the p53 tumor suppressor pathway, which can lead to cell cycle arrest or apoptosis. mdpi.com
Furthermore, the process of repairing or removing modified bases like isoguanine from nucleic acids involves specific enzymes that are part of broader DNA damage response (DDR) pathways. nih.gov The activation of the DDR itself is a complex signaling network involving sensor proteins that detect the lesion, transducer kinases that amplify the signal, and effector proteins that execute the cellular response. mdpi.com Although studies have shown that the repair of 2-hydroxyadenine (isoguanine) in rat organs does not appear to occur via a glycosylase-type mechanism typical for other oxidized bases like 8-hydroxyguanine, its persistence can still act as a signal of ongoing oxidative stress. nih.gov
The influence of isoguanine on signal transduction is therefore likely indirect, acting as an indicator of a pro-oxidant cellular environment that can trigger a variety of stress-activated signaling cascades. The cellular consequences of these signaling events can range from adaptation and survival to the induction of programmed cell death, depending on the extent of the oxidative damage and the cellular context. mdpi.comkhanacademy.org
Interactive Table: Cellular Responses to Oxidative Stress and Isoguanine Formation
| Cellular Process | Modulation by Oxidative Stress | Potential Role of Isoguanine | References |
| DNA/RNA Damage | Increased formation of modified bases. | Isoguanine is a product of adenine oxidation. | caymanchem.comrsc.orgnih.gov |
| Signal Transduction Activation | Activation of stress-activated protein kinase (SAPK/JNK) and p38 MAPK pathways. | Its presence signifies oxidative stress, a trigger for these pathways. | mdpi.comyoutube.com |
| Transcription Factor Regulation | Activation of factors like p53 and NF-κB. | As a marker of damage, it contributes to the signals that activate these factors. | mdpi.com |
| Cell Cycle Control | Can lead to cell cycle arrest at G1/S or G2/M checkpoints. | Persistent isoguanine lesions can contribute to checkpoint activation. | mdpi.com |
| Apoptosis | Induction of programmed cell death in response to severe damage. | Accumulation of isoguanine and other lesions can trigger apoptosis. | mdpi.com |
Applications of 6 Amino 1,6 Dihydropurin 2 One in Chemical Biology Research
Development of Chemical Probes for Cellular Pathways
The distinct characteristics of isoguanine (B23775) make it a valuable tool for creating chemical probes to investigate cellular processes. It is a known product of oxidative damage to the adenine (B156593) base in DNA and can be formed from deoxyadenosine. caymanchem.com This property allows it to serve as a biomarker for oxidative damage within cells; its detection can signal the presence of oxidative stress and aid in studies of DNA damage and repair mechanisms. rsc.orgcaymanchem.com
The incorporation of isoguanine and its derivatives into nucleic acid strands is a key strategy for probing DNA structure and function. nih.gov Because isoguanine can lead to mispairing during replication, it is utilized in scientific studies to understand how mutations arise and contribute to diseases like cancer. wikipedia.orgresearchgate.net Furthermore, the development of isoguanine analogues with fluorescent side chains is expanding their application for diagnostic and therapeutic purposes, allowing for the direct visualization of molecular interactions. nih.gov The unique ability of isoguanine to self-assemble into higher-order structures, such as tetramers and decamers, also presents opportunities for its use in constructing novel molecular probes and materials. rsc.org
Rational Design of Enzyme Modulators (Inhibitors and Activators)
Enzymes are crucial protein catalysts that regulate a vast array of biological functions, including metabolic pathways and signal transduction. iscabiochemicals.com The modulation of enzyme activity with small molecules, either by inhibiting or activating their function, is a cornerstone of drug discovery. abcam.com The rational design of these modulators involves creating molecules with high specificity for the enzyme's active or allosteric sites.
The purine (B94841) scaffold of 6-amino-1,6-dihydropurin-2-one makes it an attractive starting point for the rational design of enzyme modulators. Its structure is isomeric to guanine (B1146940), a fundamental component of nucleotides and a substrate or cofactor for numerous enzymes. This inherent similarity can be leveraged to design competitive inhibitors that block the active sites of purine-binding enzymes. By modifying the core isoguanine structure—for example, by adding or altering functional groups—medicinal chemists can systematically optimize binding affinity, selectivity, and functional effects on target enzymes. While specific, broadly-applied examples are still emerging, the principles of rational drug design suggest isoguanine is a promising scaffold for developing novel enzyme modulators for therapeutic and research purposes.
Exploration of the Purine Scaffold in Drug Discovery (Mechanism-Focused Research)
The purine ring system is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in biologically active molecules and its ability to interact with a wide range of biological targets. Isoguanine and its derivatives are actively being investigated in drug design, with a particular focus on developing medicines that can target DNA repair pathways, leveraging the base's role in mutagenesis. researchgate.net
The purine scaffold is a well-established foundation for the development of antiviral agents, primarily because viral replication is heavily dependent on nucleic acid synthesis. Analogs of natural purines can interfere with this process by inhibiting key viral enzymes or by being incorporated into the growing nucleic acid chain, causing termination.
For instance, derivatives of 2,6-diaminopurine (B158960), a precursor in some syntheses of isoguanine, have demonstrated broad-spectrum antiviral activity. rsc.orgnih.gov One such derivative, compound 6i , was effective against multiple viruses, including Dengue, Zika, Influenza A, and SARS-CoV-2, at low micromolar concentrations. nih.gov Similarly, guanine analogs like 3-deazaguanine have been shown to inhibit a wide range of both RNA and DNA viruses. nih.gov Another related compound, Guanine 7-N-oxide , inhibits the replication of several viruses that affect salmonids, with evidence suggesting it may interfere with the maturation of viral messenger RNA. nih.gov
Some purine-based drugs act indirectly. Isoprinosine , a drug containing the purine nucleoside inosine (B1671953), functions as an immunostimulant that enhances the body's ability to fight viral infections, including those caused by parainfluenza and herpes viruses. biotech-asia.org This highlights the versatility of the purine scaffold in antiviral strategies, targeting both viral machinery and host immune responses.
Table 1: Antiviral Activity of Selected Purine Analogs
| Compound/Drug | Virus(es) Inhibited | Mechanism Focus | Reported Activity (IC₅₀) | Citation(s) |
|---|---|---|---|---|
| 6i (2,6-diaminopurine derivative) | DENV, ZIKV, WNV, Influenza A, SARS-CoV-2 | Broad-spectrum antiviral | 0.90 µM (DENV), 0.5 µM (SARS-CoV-2 on Calu-3) | nih.gov |
| 3-Deazaguanine | Influenza, Parainfluenza, Rhino-, Adeno-, Herpes-viruses | Inhibition of RNA and DNA viruses | Not specified in abstract | nih.gov |
| Guanine 7-N-oxide | OMV, IHNV, IPNV (Salmonid viruses) | Inhibition of viral replication | ~10 µg/ml (OMV), ~20 µg/ml (IHNV) | nih.gov |
| Isoprinosine | Parainfluenza, Adenoviruses, Herpes viruses | Immunomodulation, secondary antiviral effect | Not specified | biotech-asia.org |
The purine scaffold is also central to the development of anticancer agents, given the role of nucleic acids in cell proliferation and the frequent dysregulation of purine metabolism in cancer cells. Isoguanosine (B3425122), the nucleoside of isoguanine, has demonstrated antitumor properties. rsc.org A synthesized dual-functional derivative, isoGBG , exhibits antitumor activity by inducing apoptosis (programmed cell death) through the caspase-dependent signaling pathway. rsc.org
Research into related heterocyclic scaffolds further validates this approach. For example, rationally designed 6-amino-2-pyridone-3,5-dicarbonitrile derivatives show potent anticancer activity against various cancer cell lines, including glioblastoma, liver, breast, and lung cancer. chemrxiv.org Likewise, novel 6-amino-5-cyano-2-thiopyrimidine derivatives have shown promising, selective anticancer activity against leukemia cell lines, arresting the cell cycle at the G2/M phase and inducing apoptosis. nih.gov The alkaloid 9-methoxycanthin-6-one was also found to induce apoptosis in a variety of cancer cell lines with low micromolar efficacy. mdpi.com
Isoguanine itself has genotoxic properties, inducing sister chromatid exchange in human lymphocytes, a hallmark of mutagenicity that is relevant to the study of carcinogenesis and the mechanisms of certain chemotherapies. caymanchem.com
Table 2: Anticancer Activity of Isoguanine-Related and Other Heterocyclic Compounds
| Compound | Cancer Cell Line(s) | Mechanism Focus | Reported Activity (IC₅₀) | Citation(s) |
|---|---|---|---|---|
| isoGBG | Not specified | Induction of apoptosis | Not specified | rsc.org |
| Compound 1c (6-amino-5-cyano-2-thiopyrimidine) | Leukemia, and 8 other subpanels | Broad-spectrum anticancer, selective for leukemia | GI₅₀ values vary | nih.gov |
| Compound 5o (6-amino-2-pyridone-3,5-dicarbonitrile) | Glioblastoma, Liver (HEPG2), Breast (MDA-MB-231), Lung (A549) | Potent anticancer activity | Not specified | chemrxiv.org |
| 9-Methoxycanthin-6-one | Ovarian (A2780), Colorectal (HT29), Cervical (HeLa) | Induction of apoptosis | 4.04 µM (A2780), 3.79 µM (HT29), 4.30 µM (HeLa) | mdpi.com |
| Pt2ad (Dinuclear Platinum(IV) with Adenine) | CNS (SF-539), Renal (RXF-393), and others | Cytotoxicity | Not specified | mdpi.com |
The therapeutic potential of the isoguanine scaffold extends to anti-inflammatory and antimicrobial research. A modified version, 1-methyl-isoguanine , has been shown to possess anti-inflammatory effects. rsc.org This aligns with broader findings that natural product classes such as alkaloids, which include purines, often exhibit immunomodulatory and anti-inflammatory properties. mdpi.com
While specific studies on the antimicrobial properties of isoguanine are limited, many natural compounds are investigated for these effects. nih.gov For instance, hydrogels based on amino acids have been prepared that show selective bactericidal activity against Gram-positive bacteria, indicating that building blocks of life can be repurposed for antimicrobial applications. nih.gov Given that purines are fundamental biological molecules, their derivatives represent a logical area for exploration in the search for new antimicrobial agents.
Utilization in Metabolic Tracer Studies
Metabolic tracer studies use isotopically labeled molecules to follow the flow of atoms through metabolic pathways, providing a dynamic view of cellular metabolism. nih.gov Stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), are incorporated into a tracer molecule, which is then introduced to cells or organisms. By tracking the appearance of these isotopes in various metabolites, researchers can quantify metabolic fluxes and understand how pathways are regulated. nih.gov
While this compound is not a commonly used tracer itself, labeled versions of its nucleoside have been employed in research. Specifically, ¹⁴C-labeled crotonoside (B1669630) (the riboside of isoguanine) was used to investigate its metabolic fate and role in the nucleic acid metabolism of E. coli. rsc.org This demonstrates the principle that a labeled version of isoguanine can be used to trace purine-related metabolic pathways. In principle, a stable isotope-labeled isoguanine could be synthesized and used to track DNA synthesis, DNA damage and repair, and purine catabolism in a manner similar to how labeled glucose or amino acids are used to trace glycolysis or protein synthesis. youtube.comnih.gov
Advanced Analytical Methodologies for 6 Amino 1,6 Dihydropurin 2 One
Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC-MS)
Chromatographic methods are fundamental for the separation, identification, and quantification of 6-Amino-1,6-dihydropurin-2-one. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools in this regard.
High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of purine (B94841) analogs. It has been successfully employed for the analysis of oligodeoxyribonucleotides containing isoguanine (B23775) (disoG). nih.gov The purity of synthetic oligodeoxyribonucleotides containing isoguanine has been verified by HPLC analysis of their component nucleosides after enzymatic degradation. nih.gov Furthermore, HPLC is a standard method for the quality control of pharmaceuticals containing purine-like structures, such as valganciclovir, where it is used to detect and quantify impurities. sigmaaldrich.com
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing high sensitivity and specificity. This technique is particularly useful for identifying and quantifying trace amounts of compounds in complex mixtures. For instance, LC-MS methods have been developed for the detection of impurities in compounds structurally related to purines. google.comresearchgate.net In a study of valganciclovir, a drug containing a 2-amino-6-oxo-purine moiety, LC-MS was used to characterize process-related impurities. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) has also been instrumental in the detection of isoguanine. Notably, GC-MS was used to identify isoguanine as a product of H₂O₂-treated mammalian chromatin in the presence of various metal ions, highlighting its role in oxidative DNA damage. rsc.org
Table 1: Chromatographic Methods for the Analysis of this compound and Related Compounds
| Technique | Analyte(s) | Matrix/Application | Key Findings | Reference(s) |
| HPLC | Oligodeoxyribonucleotides containing isoguanine | Synthetic Oligonucleotides | Verification of purity and composition of synthetic DNA containing isoguanine. | nih.gov |
| LC-MS | Impurities in Pemetrexed Acid | Pharmaceutical Analysis | Qualitative and quantitative analysis of pyrimidine-based impurities. | google.com |
| LC-MS | Impurities of Valganciclovir | Pharmaceutical Analysis | Characterization of process-related impurities of a guanine (B1146940) analog. | researchgate.net |
| GC-MS | Isoguanine (2-hydroxyadenine) | Mammalian Chromatin | Identification of isoguanine as a product of oxidative DNA damage. | rsc.org |
Electrophoretic Separation Methods
Electrophoretic techniques, particularly capillary electrophoresis, offer high-resolution separation of charged molecules like purine derivatives.
Capillary Zone Electrophoresis (CZE) has been optimized for the separation of major purine compounds in human serum. nih.gov A study demonstrated the successful separation of adenine (B156593), guanine, hypoxanthine (B114508), and other purines, suggesting that this method could be adapted for the analysis of this compound in biological fluids. nih.gov The optimized conditions for this separation included a 20 mM borate (B1201080) buffer at pH 9.4 and a temperature of 37°C. nih.gov
Capillary Electrophoresis (CE) has also been utilized to verify the purity of synthetic oligodeoxyribonucleotides containing isoguanine, with purities of at least 90% and often greater than 95% being confirmed. nih.gov This demonstrates the utility of CE in the quality control of synthetic nucleic acids incorporating this non-canonical base.
Table 2: Electrophoretic Separation of Purine Compounds
| Technique | Analyte(s) | Matrix/Application | Separation Conditions | Reference(s) |
| Capillary Zone Electrophoresis (CZE) | Adenine, Guanine, Hypoxanthine, etc. | Human Serum | 20 mM borate buffer (pH 9.4), 37°C, 20 kV | nih.gov |
| Capillary Electrophoresis (CE) | Oligodeoxyribonucleotides containing isoguanine | Synthetic Oligonucleotides | Purity verification | nih.gov |
High-Sensitivity Spectrophotometric and Fluorometric Assays
Spectrophotometric and fluorometric methods are valued for their sensitivity and are often used in the development of high-throughput assays.
Spectrophotometry can be employed for the determination of compounds with amino groups. A method based on the formation of a charge-transfer complex with a π-acceptor has been described for the determination of trace amounts of amino acids, which could potentially be applied to this compound. researchgate.net
Fluorometric Assays offer even higher sensitivity. The intrinsic fluorescence of certain purine analogs or the use of fluorescent probes allows for their detection at very low concentrations. The photophysical properties, including fluorescence, of isoguanine and its derivatives have been a subject of study, indicating their suitability for fluorescence-based detection methods. acs.org Fluorimetric titration has been used to study the interaction of purine nucleoside phosphorylase with its ligands, demonstrating the application of fluorescence in enzymatic studies involving purines. nih.gov Furthermore, fluorometric assay kits are commercially available for the quantification of other purine metabolites like uric acid.
Development of Biosensors for Specific Detection
The development of biosensors offers the potential for rapid, real-time, and highly specific detection of this compound. While specific biosensors for this compound are still an emerging area, the principles have been established for other purines.
Electrochemical Biosensors are a prominent type of biosensor for purine detection. These sensors often utilize enzymes that specifically recognize the target purine, leading to an electrochemical signal. nih.gov For instance, electrochemical sensors have been developed for the simultaneous detection of purine metabolites like uric acid and xanthine (B1682287). researchgate.net These sensors can be modified with various membranes to enhance selectivity and stability. researchgate.net
Optical Biosensors represent another promising approach. An optical urate biosensor has been developed based on the co-immobilization of urate oxidase and oxygen-sensitive phosphors in a hydrogel matrix. nih.gov This technology could potentially be adapted for the detection of this compound by using an enzyme that specifically interacts with it.
The general strategy for purine biosensors involves the integration of a biological recognition element (like an enzyme) with a transducer that converts the biological interaction into a measurable signal. researchgate.net The development of a specific enzyme or other recognition element for this compound would be a key step in creating a dedicated biosensor.
Emerging Trends and Future Research Directions for 6 Amino 1,6 Dihydropurin 2 One
Exploration of Novel and Sustainable Synthetic Strategies (e.g., Green Chemistry Principles)
The growing interest in 6-amino-1,6-dihydropurin-2-one and its derivatives, such as isoguanosine (B3425122), necessitates the development of efficient and environmentally benign synthetic methodologies. While yields from natural sources like croton beans are too low for extensive research, chemical synthesis provides a viable alternative. rsc.org Current research focuses on moving away from complex, multi-step processes to more streamlined and sustainable approaches.
Future efforts are geared towards embracing green chemistry principles. This includes the development of one-pot syntheses, which reduce waste by minimizing purification steps between reactions, and the use of biocatalysis or less hazardous reagents. For instance, a simple and convenient method for the large-scale synthesis of isoguanosine involves the diazotization of 2,6-diaminopurine (B158960) riboside with sodium nitrite (B80452) and acetic acid in water at room temperature, a process that is efficient and uses milder conditions. researchgate.net Another concise synthesis of 2'-deoxyisoguanosine (B9890) has been achieved from non-nucleoside starting materials, 2,6-dichloropurine (B15474) and the Hoffer sugar, highlighting pathways that offer high regioselectivity and good yields. arkat-usa.orgaston.ac.uk
| Synthetic Approach | Starting Materials | Key Features | Potential for Green Chemistry | Reference |
|---|---|---|---|---|
| Diazotization | 2,6-diaminopurine riboside, Sodium nitrite, Acetic acid | Simple, convenient, large-scale potential, performed at room temperature in water. | Use of water as a solvent, mild reaction conditions. | researchgate.net |
| Functional Group Introduction | Guanosine (B1672433) or 5-aminoimidazole-4-carboxamide (B1664886) (AICA) | Involves modifying existing heterocycles or constructing the nitrogen heterocycle. | Can be optimized to reduce the number of steps and use greener reagents. | rsc.org |
| Glycosylation | 2,6-dichloropurine, Hoffer sugar | Concise synthesis of 2'-deoxyisoguanosine with high stereoselectivity. | Focus on chromatographic separation can lead to solvent waste; opportunities for alternative purification methods. | arkat-usa.orgaston.ac.uk |
| Displacement and Hydrogenolysis | 2-chloro-2'-deoxyadenosine, Sodium benzyloxide | Effective method for producing 2'-deoxyisoguanosine. | Hydrogenolysis is a clean reduction method, but the use of benzyl (B1604629) groups requires subsequent removal. | arkat-usa.org |
High-Throughput Screening and Combinatorial Chemistry for Lead Discovery
High-throughput screening (HTS) and combinatorial chemistry are powerful tools for accelerated lead discovery in drug development. nih.govnuvisan.com These techniques allow for the rapid testing of thousands to millions of compounds for biological activity against a specific target. nih.gov For a molecule like this compound, which has shown potential in areas like cancer therapy, these methodologies are invaluable for identifying new therapeutic leads. researchgate.net
The isoguanine scaffold can be used as a core structure in the creation of diverse combinatorial libraries. By systematically adding different functional groups to the purine (B94841) ring, a vast number of derivatives can be generated and screened. HTS can then be employed using various assay formats, such as Time-Resolved Förster Resonance Energy Transfer (TR-FRET) or bead-based luminescent oxygen channeling assays (e.g., AlphaScreen), to identify "hits"—compounds that exhibit a desired biological effect. nih.gov This in-situ, one-pot ligand synthesis and screening approach significantly enhances efficiency over conventional methods. nih.gov Fragment-based screening is another efficient method for rapidly identifying new chemical matter, where small molecular fragments are screened for binding to a target, and promising hits are then grown or linked to create more potent molecules. nuvisan.com
| Technique | Description | Application for Isoguanine | Reference |
|---|---|---|---|
| High-Throughput Screening (HTS) | Automated screening of large libraries of compounds against a biological target to identify active "hits". | Screening isoguanine derivative libraries against cancer cell lines or specific enzymes to find new anticancer agents. | nuvisan.comnih.gov |
| Combinatorial Chemistry | Systematic synthesis of a large number of different but structurally related molecules (a library). | Generating diverse libraries based on the isoguanine scaffold to explore structure-activity relationships. | nih.gov |
| Fragment-Based Drug Design (FBDD) | Screening small, low-complexity molecules (fragments) that bind weakly to a target, then optimizing them into potent leads. | Using isoguanine as a core fragment and identifying other fragments that bind to adjacent sites on a target protein, which can then be linked. | nih.govnuvisan.com |
| Dynamic Combinatorial Chemistry (DCC) | Generation of a library of compounds that are in equilibrium, where the presence of a target can shift the equilibrium to favor the best binders. | Identifying selective inhibitors for specific enzymes by using the target protein to template the formation of the most potent isoguanine-based inhibitor from a dynamic library. | nih.gov |
Advanced Computational Modeling for Predictive Biology
Advanced computational modeling is becoming indispensable in modern biological research, allowing for the prediction of molecular interactions and biological outcomes. rsc.org These models can guide the discovery process and inform experimental design. rsc.org For this compound, computational approaches are being used to understand its fundamental properties and predict its behavior in biological systems.
Techniques like Density Functional Theory (DFT) have been employed to analyze the molecular structure and electronic properties of isoguanine, revealing an energy gap of 4.180 eV, which helps in understanding its stability and reactivity. researchgate.net Molecular modeling studies, including docking simulations, can predict how isoguanine derivatives might bind to target enzymes, such as gyrase and topoisomerase IV, providing insights for designing more potent inhibitors. nih.gov These computational tools can also be used to predict how functionalization of the isoguanine base will affect the stability of nucleic acid structures, which is crucial for its application in synthetic genetics. acs.orgnih.gov
| Computational Method | Description | Specific Application to Isoguanine | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | A quantum mechanical modeling method to investigate the electronic structure of many-body systems. | To describe the molecular structure, spectroscopic properties, and electronic characteristics of the isoguanine molecule. | researchgate.net |
| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | To model the interaction of isoguanine derivatives with the active sites of therapeutic target proteins. | nih.gov |
| HOMO-LUMO Analysis | Calculation of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital to determine molecular reactivity. | To understand the electron-donating and accepting capabilities of isoguanine, providing insights into its chemical behavior. | researchgate.net |
| Molecular Dynamics (MD) Simulation | A computer simulation method for analyzing the physical movements of atoms and molecules. | To study the conformational dynamics and stability of DNA or RNA duplexes containing isoguanine base pairs. | wikipedia.org |
Identification of Undiscovered Biological Targets and Therapeutic Modalities
While initially known as a marker for oxidative DNA damage, the biological roles and therapeutic potential of this compound are being actively explored, revealing new targets and treatment possibilities. rsc.orgwikipedia.org Its structural similarity to guanine (B1146940) allows it to interfere with or participate in various biological pathways, opening avenues for novel therapeutic interventions.
A significant area of research is its use in expanding the genetic alphabet. Isoguanine can form a stable base pair with isocytosine (B10225), which is more stable than the natural G-C or A-T pairs. acs.orgnih.gov This has led to its inclusion in "hachimoji" DNA and RNA, synthetic genetic systems that expand the four-letter genetic code to eight letters. wikipedia.org This could lead to the development of novel diagnostics and data storage technologies. Furthermore, isoguanine and its derivatives are being investigated in drug design for therapies that target DNA repair pathways, which could be exploited in cancer treatment. researchgate.net The ability of isoguanine to form triplex structures with DNA in an adenine-like manner also presents opportunities for developing antigene therapies that can target specific DNA sequences. arkat-usa.org
| Emerging Role/Application | Mechanism/Target | Potential Therapeutic Modality | Reference |
|---|---|---|---|
| Expanded Genetic Alphabet | Forms a stable, non-canonical base pair with isocytosine. | Development of novel genetic materials (hachimoji DNA/RNA) for data storage and synthetic biology. | wikipedia.orgacs.orgnih.gov |
| Targeting DNA Repair Pathways | As a product of oxidative damage, it can be a substrate or inhibitor for DNA repair enzymes. | Development of drugs that modulate DNA repair, potentially as sensitizers for chemotherapy or radiotherapy. | rsc.orgresearchgate.net |
| Antigene Therapy | Can participate in the formation of DNA triplexes, binding to specific sequences in double-stranded DNA. | Design of oligonucleotides containing isoguanine to target and silence specific genes. | arkat-usa.org |
| Cancer Therapy | Has shown potential for use in cancer treatment, though specific targets are still under investigation. | Direct use as a chemotherapeutic agent or as a scaffold for developing more potent anticancer drugs. | researchgate.net |
Integration into Nanotechnology and Advanced Materials Science
The unique self-assembly properties of this compound make it a highly attractive building block for nanotechnology and materials science. rsc.org Its ability to form ordered supramolecular structures through specific hydrogen bonding patterns is being harnessed to create novel nanomaterials and functional devices. rsc.orgresearchgate.net
Isoguanine and its nucleoside, isoguanosine, can self-assemble into various structures such as tetramers and decamers, often stabilized by cations. rsc.org These assemblies have shown potential applications as ionophores (molecules that transport ions across lipid membranes) and in the formation of hydrogels. rsc.orgresearchgate.net In the realm of nanobiotechnology, DNA and its analogs are used for the programmed self-assembly of nanostructures. nih.gov The stable and specific base pairing of isoguanine with isocytosine can be exploited to construct DNA-based nanowires, functionalized nanotubes, and biosensors with enhanced stability and specificity. acs.orgnih.govnih.gov Furthermore, the integration of isoguanine into nanocarriers like liposomes or polymeric nanoparticles could improve the delivery of therapeutic agents. nih.gov
| Application Area | Principle | Potential Use | Reference |
|---|---|---|---|
| Supramolecular Gels | Self-assembly of isoguanosine derivatives into fibrous networks that trap solvent. | Biocompatible materials for tissue engineering, drug delivery, and 3D cell culture. | rsc.orgresearchgate.net |
| Ionophores | Formation of channel-like structures by isoguanine tetramers that can selectively transport ions across membranes. | Development of novel sensors or therapeutic agents that modulate ion concentrations in cells. | rsc.orgresearchgate.net |
| DNA Nanotechnology | Use of the specific isoG-isoC base pair as a highly stable and orthogonal interaction for programmed self-assembly. | Construction of complex nanostructures, DNA origami, and molecular circuits. | acs.orgnih.govnih.gov |
| Biosensors | Incorporation of isoguanine into nucleic acid probes to enhance binding affinity and specificity for target sequences. | Highly sensitive and selective detection of pathogens, genetic mutations, or disease biomarkers. | nih.gov |
| Advanced Materials | Functionalization of materials like carbon nanotubes with isoguanine-containing oligonucleotides. | Creating hybrid materials with novel electronic or optical properties for use in nanoelectronics and nanophotonics. | nih.gov |
Q & A
Q. What are the key considerations for designing an efficient synthesis route for 6-Amino-1,6-dihydropurin-2-one?
To design a synthesis route, prioritize regioselectivity and yield optimization. Start with purine derivatives as precursors, leveraging nucleophilic substitution or catalytic coupling reactions. Use computational tools (e.g., DFT calculations) to predict reaction pathways and intermediates. Validate synthetic steps with LC-MS for intermediate tracking and NMR (¹H/¹³C) for structural confirmation. Ensure solvent compatibility, as polar aprotic solvents (e.g., DMF) often enhance reactivity. Reference impurity profiles from pharmacopeial standards to minimize byproducts .
Q. How can researchers confirm the structural identity of this compound post-synthesis?
Combine spectroscopic and crystallographic methods:
- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the aromatic region.
- X-ray crystallography : Use SHELXL for structure refinement, focusing on hydrogen-bonding networks and tautomeric forms. Ensure data resolution < 1.0 Å for accurate electron density maps .
- FT-IR : Compare experimental carbonyl (C=O) and amine (N-H) stretching frequencies (~1650 cm⁻¹ and ~3300 cm⁻¹) with theoretical values from normal coordinate analysis .
Q. What chromatographic methods are optimal for purity assessment of this compound?
Employ reverse-phase HPLC with a C18 column and UV detection at 260 nm (λmax for purine derivatives). Use a gradient of 0.1% TFA in water/acetonitrile (95:5 to 60:40 over 20 min). For impurities <0.1%, couple with MS detection (ESI+ mode) to identify trace byproducts. Validate against certified reference materials (CRMs) with ≥98% purity thresholds .
Advanced Research Questions
Q. How can conflicting spectral data for this compound across studies be resolved?
Apply a systematic contradiction analysis:
- Reproducibility checks : Replicate experiments under standardized conditions (pH, temperature).
- Meta-analysis : Compare data across peer-reviewed studies, focusing on solvent effects (e.g., DMSO vs. water) and tautomeric equilibria.
- Advanced techniques : Use solid-state NMR or synchrotron XRD to resolve discrepancies arising from polymorphism or solvate formation .
Q. What strategies are effective for studying the compound’s tautomeric behavior in biological systems?
Use a hybrid experimental-computational approach:
- Isotopic labeling : Introduce ¹⁵N or ²H at key positions to track tautomerization via NMR.
- Molecular dynamics (MD) simulations : Model tautomer populations in aqueous vs. lipid environments (e.g., CHARMM or AMBER force fields).
- Microspectroscopy : Employ Raman or fluorescence microscopy to monitor real-time tautomer shifts in cellular models .
Q. How can researchers elucidate the compound’s binding interactions with enzymatic targets (e.g., purine nucleoside phosphorylase)?
Combine biophysical and structural methods:
- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) under varying ionic strengths.
- Cryo-EM or X-ray crystallography : Resolve ligand-protein complexes at 2.5–3.0 Å resolution. Use SHELXPRO for model refinement and Pymol for visualizing hydrogen bonds/π-stacking interactions .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces.
Q. What experimental frameworks are recommended for assessing the compound’s stability under physiological conditions?
Design accelerated stability studies:
- Forced degradation : Expose the compound to oxidative (H₂O₂), acidic (0.1 M HCl), and thermal (40–60°C) stress. Monitor degradation products via UPLC-QTOF-MS.
- pH-rate profiling : Determine hydrolysis kinetics across pH 1–10 to identify labile functional groups.
- Excipient compatibility : Test stability in common formulation matrices (e.g., PEG 400, cyclodextrins) using DOE (design of experiments) principles .
Methodological Guidance
Q. How should researchers approach crystallographic refinement of this compound derivatives?
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector. Ensure completeness > 95% and Rmerge < 5%.
- Refinement in SHELXL : Apply Hirshfeld atom refinement (HAR) for accurate H-atom positioning. Restrain anisotropic displacement parameters (ADPs) for non-H atoms.
- Validation : Check for residual electron density (<0.3 eÅ⁻³) and Platon ALERTS for missed symmetry or twinning .
Q. What criteria should guide the selection of analytical standards for comparative studies?
Prioritize CRMs with:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
